2,5-Dichloro-4-ethoxybenzenesulfonyl chloride
Overview
Description
2,5-Dichloro-4-ethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7Cl3O3S and a molecular weight of 289.56 g/mol . It is characterized by the presence of two chlorine atoms, an ethoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Scientific Research Applications
2,5-Dichloro-4-ethoxybenzenesulfonyl chloride has several applications in scientific research, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride typically involves the chlorination of 4-ethoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-ethoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the ethoxy group can lead to the formation of the corresponding sulfonyl chloride with a carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Reduction Reactions: Reducing agents such as LiAlH4 or NaBH4 are used in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: Sulfonyl hydride.
Oxidation Reactions: Sulfonyl chloride with a carboxylic acid group.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenesulfonyl chloride: Similar structure but lacks the ethoxy group.
4-Ethoxybenzenesulfonyl chloride: Similar structure but lacks the chlorine atoms.
2,5-Dichlorobenzenesulfonyl chloride: Similar structure but lacks the ethoxy group.
Uniqueness
2,5-Dichloro-4-ethoxybenzenesulfonyl chloride is unique due to the presence of both chlorine atoms and an ethoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2,5-dichloro-4-ethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O3S/c1-2-14-7-3-6(10)8(4-5(7)9)15(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRLZCSAXMOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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